molecular formula C13H15NO2 B2823785 Tert-butyl (4-ethynylphenyl)carbamate CAS No. 317842-48-1

Tert-butyl (4-ethynylphenyl)carbamate

Cat. No. B2823785
CAS RN: 317842-48-1
M. Wt: 217.268
InChI Key: ZGJXAIOPBAMFSE-UHFFFAOYSA-N
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Description

“Tert-butyl (4-ethynylphenyl)carbamate” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 217.27 and a melting point of 98-99°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl (4-ethynylphenyl)carbamate has been utilized in the synthesis of indoles with oxygen-bearing substituents at the benzene moiety, demonstrating its importance in the development of complex organic compounds (Kondo, Kojima, & Sakamoto, 1997).
  • This compound is also significant in structure-activity studies, particularly in the context of chloride channel blockers, where modifications in its structure have been explored for enhancing biological activity (Li & Casida, 1994).
  • In addition, it has been a key intermediate in synthesizing various biologically active compounds, emphasizing its role in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Crystallography and Molecular Interactions

  • Research has been conducted on the isomorphous crystal structures of derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, to understand hydrogen and halogen bonds in molecular structures (Baillargeon et al., 2017).

Role in Medicinal Chemistry

  • It's an integral part of the metalation and alkylation studies between silicon and nitrogen in carbamate derivatives, contributing to advancements in organic and medicinal chemistry (Sieburth, Somers, & O'hare, 1996).
  • The this compound framework has been utilized in the synthesis of insecticidal compounds, showcasing its potential in developing new pesticides (Weston, Larkin, Pulman, Holden, & Casida, 1995).

Catalysis and Chemical Reactions

  • Its derivatives have been used in studies involving palladium-catalyzed cross-coupling reactions, demonstrating its applicability in catalysis and synthesis of complex molecules (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Safety and Hazards

“Tert-butyl (4-ethynylphenyl)carbamate” is classified as a hazardous substance. It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

tert-butyl N-(4-ethynylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJXAIOPBAMFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Aminophenyl-acetylene (1.17 g, 10 mmol) was added to DCM (30 mL), and Et3N (2.8 mL, 20 mmol) was added thereto. (BOC)2O (2.3 g, 10 mmol) was added, and the mixture was stirred for 2 h at room temperature. After completion of the reaction, 1N HCl was added, which was then extracted with EtOAc and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to give the title compound.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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